molecular formula C11H9NO3 B1359305 Methyl 4-hydroxyquinoline-7-carboxylate CAS No. 863785-96-0

Methyl 4-hydroxyquinoline-7-carboxylate

Cat. No. B1359305
CAS RN: 863785-96-0
M. Wt: 203.19 g/mol
InChI Key: NNSQLGKJRTVBHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves a series of reactions. For instance, 4-hydroxyquinoline can be prepared from aniline and diethyl ethoxymethylenemalonate . There are also other methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name for “Methyl 4-hydroxyquinoline-7-carboxylate” is methyl 4-oxo-1H-quinoline-7-carboxylate .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Scientific Research Applications

  • Electrochemistry and Spectroelectrochemistry :

    • Hydroxyquinoline carboxylic acids, including compounds similar to Methyl 4-hydroxyquinoline-7-carboxylate, have been studied for their oxidation mechanisms. These studies have implications in understanding electron transfer efficiencies in biosystems (Sokolová et al., 2015).
  • Synthesis and Crystallographic Studies :

    • Research has been conducted on the synthesis and crystallographic characteristics of Methyl 4-hydroxyquinoline derivatives. These studies contribute to the design of combinatorial libraries and understanding the potential of these compounds as inhibitors for viruses like Hepatitis B (Kovalenko et al., 2020).
  • Spectroscopic Properties in Polymeric Matrices :

    • The absorption and fluorescence spectra of Hydroxyquinoline compounds, including variants of Methyl 4-hydroxyquinoline-7-carboxylate, have been analyzed in different matrices. This research is important for understanding the photophysical behavior of these compounds (Zhang et al., 2000).
  • Photolabile Protecting Groups :

    • Studies on Brominated hydroxyquinoline, a related compound, have been done to explore its use as a photolabile protecting group. This research is significant for developing caging groups for biological messengers (Fedoryak et al., 2002).
  • Synthesis and Antimicrobial Activity :

    • Research on synthesizing and assessing the antimicrobial activity of 4-hydroxyquinoline derivatives has been carried out. This includes exploring their efficacy against various bacteria and understanding their role as potential natural preservatives (Kim et al., 2014).
  • Corrosion Inhibition :

    • Novel compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as corrosion inhibitors for mild steel in hydrochloric acid. This study is relevant for the development of corrosion protection strategies (Rbaa et al., 2019).
  • Molecular Switch Properties :

    • Theoretical studies have been conducted on 7-hydroxyquinoline compounds to explore their potential as molecular switch systems. This research is significant for the development of new molecular technologies (Csehi et al., 2014).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

methyl 4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQLGKJRTVBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyquinoline-7-carboxylate

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